molecular formula C11H9ClO3 B13297885 3-(7-Chloro-1-benzofuran-2-yl)propanoic acid

3-(7-Chloro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13297885
M. Wt: 224.64 g/mol
InChI Key: UXAZMNRVAYVAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

One common synthetic route includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(7-Chloro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(7-Chloro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

3-(7-Chloro-1-benzofuran-2-yl)propanoic acid can be compared to other benzofuran derivatives, such as:

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-(7-chloro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-2-7-6-8(15-11(7)9)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)

InChI Key

UXAZMNRVAYVAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.